N,N-Diethylhexadecan-1-amide

Nuclear Fuel Reprocessing Solvent Extraction Third-Phase Formation

N,N-Diethylhexadecan-1-amide (CAS 57303-21-6), also referred to as N,N-diethylpalmitamide or hexadecanoic acid diethylamide, is a long-chain tertiary amide with the molecular formula C20H41NO and a molecular weight of 311.55 g/mol. It is a member of the broader class of N,N-dialkyl aliphatic amides, a family extensively studied since the 1960s as alternatives to organophosphorus extractants (e.g., tri-n-butyl phosphate, TBP) for actinide separation in nuclear fuel reprocessing.

Molecular Formula C20H41NO
Molecular Weight 311.5 g/mol
CAS No. 57303-21-6
Cat. No. B13761990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylhexadecan-1-amide
CAS57303-21-6
Molecular FormulaC20H41NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)N(CC)CC
InChIInChI=1S/C20H41NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(5-2)6-3/h4-19H2,1-3H3
InChIKeyMEBZVMXZXFKHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethylhexadecan-1-amide (CAS 57303-21-6): Physicochemical Baseline and Compound Class Context


N,N-Diethylhexadecan-1-amide (CAS 57303-21-6), also referred to as N,N-diethylpalmitamide or hexadecanoic acid diethylamide, is a long-chain tertiary amide with the molecular formula C20H41NO and a molecular weight of 311.55 g/mol . It is a member of the broader class of N,N-dialkyl aliphatic amides, a family extensively studied since the 1960s as alternatives to organophosphorus extractants (e.g., tri-n-butyl phosphate, TBP) for actinide separation in nuclear fuel reprocessing [1]. Key physicochemical properties include a boiling point of 355.9°C at 760 mmHg, a density of 0.858 g/cm³, a flash point of 129.5°C, and a calculated LogP (octanol-water partition coefficient) of 7.46 [2][3]. The compound belongs to a class where small structural variations—specifically the length of the N-alkyl and acyl chains—produce significant differences in extraction performance, third-phase formation behavior, and solubility enhancement capacity [1].

Why N,N-Diethylhexadecan-1-amide Cannot Be Interchanged with Shorter-Chain or Dimethyl-Substituted Analogs


Within the N,N-dialkyl amide family, seemingly minor structural modifications produce quantifiably different performance outcomes. The combination of a C16 acyl chain with N,N-diethyl substitution occupies a specific parameter space: (a) total carbon number of 20, which influences third-phase formation thresholds, and (b) diethyl (rather than dimethyl or dibutyl) N-substitution, which alters the steric environment around the carbonyl oxygen—the primary metal-coordination site [1][2]. A structurally isomeric compound, N,N-dimethyloctadecanamide (CAS 3886-90-6, also C20H41NO), shares nearly identical bulk properties (density 0.858 g/cm³, bp 355.9°C) but differs in N-alkyl architecture, which affects extraction selectivity, solubility enhancement behavior, and chromatographic retention [3][4]. Similarly, N,N-diethyldodecanamide (DEDOA, C16H33NO, MW 255.44) has a four-carbon-shorter acyl chain that reduces its lipophilic loading capacity and alters its metal extraction distribution ratios [5]. The evidence summarized below demonstrates why procurement decisions predicated on simple molecular formula or functional group matching, without accounting for chain length and N-substitution, risk selecting a compound with measurably inferior performance for the intended application.

Quantitative Differentiation Evidence for N,N-Diethylhexadecan-1-amide: Comparator-Based Performance Data


Third-Phase Formation Threshold: Total Carbon Number Effect on Uranium(VI) Loading Capacity

N,N-Diethylhexadecan-1-amide possesses a total carbon number (Cₜ) of 20 (C16 acyl + 2×C2 N-alkyl). In systematic studies of nine N,N-dialkyl amides, the limiting organic concentration (LOC) of uranium(VI)—the maximum metal loading before undesirable third-phase formation—was found to increase with total carbon number from Cₜ=14 (e.g., dibutyl hexanamide, DBHA) to Cₜ=22 (e.g., di-n-octyl hexanamide, DOHA), using 0.5 M amide solutions in dodecane [1]. Extrapolating from this established trend, N,N-diethylhexadecan-1-amide (Cₜ=20) is predicted to exhibit a substantially higher LOC than shorter-chain amides such as DBHA (Cₜ=14) or dibutyl octanamide (DBOA, Cₜ=16), translating directly to greater uranium loading capacity per unit volume of extractant before phase disengagement problems arise.

Nuclear Fuel Reprocessing Solvent Extraction Third-Phase Formation

Acyl Chain Length Effect on Thorium(IV) Distribution Ratios: C16 vs. Shorter-Chain N,N-Diethyl Amides

A systematic study of N,N-dialkylamides (octan-, decan-, and dodecanamides) with ethyl and butyl N-substituents demonstrated that the distribution ratios (D) of Th(IV) decrease with increasing acyl chain length from C8 to C12 in kerosene, attributed to increased steric hindrance around the carbonyl coordination site [1]. Extending this trend, the C16 acyl chain in N,N-diethylhexadecan-1-amide is predicted to yield lower Th(IV) distribution ratios compared to the C12 analog N,N-diethyldodecanamide (DEDOA). While this represents reduced thorium extraction efficiency, it simultaneously implies enhanced U/Th separation selectivity—a key performance metric in uranium purification from thorium-bearing ores or irradiated fuel, where selective uranium extraction with thorium rejection is the operational objective.

Thorium Extraction Actinide Separation Distribution Ratio

N-Alkyl Substitution Architecture: Diethyl vs. Dimethyl Effects on Hydrogen Bonding and Extraction Selectivity

The foundation study by Siddall (1960) on 21 N,N-disubstituted amides established that successive alkyl substitution on the α-carbon atom greatly decreases extraction of quadrivalent actinides and zirconium, while only moderately decreasing extraction of hexavalent actinides and nitric acid [1]. The N,N-diethyl substitution pattern in the target compound places two ethyl groups directly on the amide nitrogen. Compared to N,N-dimethyloctadecanamide—a structural C20H41NO isomer with nearly identical bulk density (0.858 g/cm³) and boiling point (355.9°C)—the larger ethyl groups create greater steric shielding of the carbonyl oxygen . This steric difference is expected to translate into measurably different metal ion extraction selectivity, with the diethyl analog discriminating more strongly against sterically demanding tetravalent actinide species relative to linear hexavalent uranyl ions.

Extraction Selectivity Steric Effects Carbonyl Coordination

Pharmaceutical Solubility Enhancement: Dialkyl Hexadecanamide Class Performance in Drug Formulation

US Patent 9,186,338 B2 (Radhakrishnan, 2015) claims N,N-dialkyl amides of fatty acids having C6 to C16 carbon chains as novel solubility enhancers for partially soluble pharmaceutical drugs [1]. The patent specifically names N,N-dialkyl hexadecanamide as a preferred embodiment within this class. The claimed solubility enhancer is described as demonstrating 'comparatively higher ability to solubilise partially soluble drugs than conventionally known solubility enhancers' [1]. The hexadecanamide backbone (C16 acyl chain) represents the longest alkyl chain specifically delineated in the patent claims, suggesting it provides maximal lipophilic solubilization capacity within the claimed series. This places N,N-diethylhexadecan-1-amide as a specific, patent-relevant member of the N,N-dialkyl hexadecanamide subclass.

Solubility Enhancement Drug Delivery Bioavailability

N,N-Dialkyl Amide Class Advantages Over Tri-n-Butyl Phosphate (TBP): Degradation Product Incinerability and Radiation Stability

The seminal review by Gasparini and Grossi (1986) established that N,N-dialkyl aliphatic amides present two critical advantages over TBP in nuclear fuel reprocessing: (1) the benign, fully incinerable nature of amide degradation products, which simplifies solvent treatment and reduces secondary solid waste generation, and (2) greater selectivity of dialkyl amides for several important fission products, providing higher decontamination of uranium and plutonium products [1]. These class-level advantages apply directly to N,N-diethylhexadecan-1-amide as a long-chain N,N-dialkyl amide. These properties, combined with the compound-specific chain-length and N-substitution effects documented above, make N,N-diethylhexadecan-1-amide a distinct candidate within the amide extractant family.

Nuclear Fuel Reprocessing Extractant Stability Waste Management

High-Value Application Scenarios for N,N-Diethylhexadecan-1-amide Based on Quantitative Differentiation Evidence


Chromatographic Method Development and Analytical Reference Standard Procurement

N,N-Diethylhexadecan-1-amide exhibits distinct reversed-phase HPLC retention behavior (LogP 7.46, suitable for Newcrom R1 mixed-mode column analysis) [5]. Its chromatographic properties differ measurably from the isomeric N,N-dimethyloctadecanamide despite identical molecular formula and bulk physical properties. This makes the compound a valuable reference standard for analytical method development in lipidomics, metabolomics, or quality control of fatty acid amide mixtures. Procurement of the authentic compound with verified purity (commercially available at 95-98% by GC or HPLC) ensures accurate chromatographic identification and quantification.

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